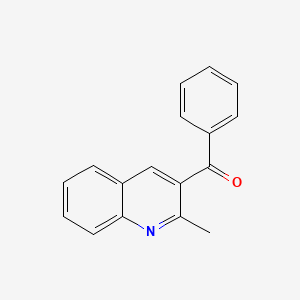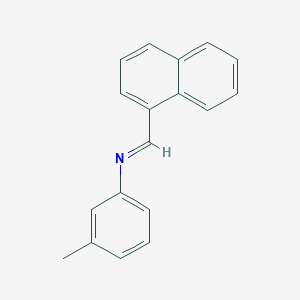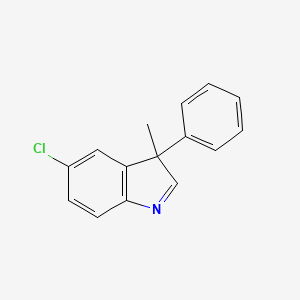
1-(3-Methyl-6-nitro-1H-indazol-1-yl)butan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-Methyl-6-nitro-1H-indazol-1-yl)butan-1-one is a chemical compound belonging to the class of indazole derivatives Indazoles are heterocyclic aromatic organic compounds that have a wide range of applications in medicinal chemistry due to their diverse biological activities
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Methyl-6-nitro-1H-indazol-1-yl)butan-1-one typically involves the nitration of 3-methylindazole followed by acylation. The nitration process introduces a nitro group at the 6-position of the indazole ring. This is followed by the acylation of the indazole derivative with butanoyl chloride under basic conditions to yield the final product.
Industrial Production Methods: Industrial production of this compound may involve large-scale nitration and acylation reactions. The process would require stringent control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors could be advantageous in scaling up the production while maintaining safety and efficiency.
化学反応の分析
Types of Reactions: 1-(3-Methyl-6-nitro-1H-indazol-1-yl)butan-1-one can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other substituents.
Oxidation: The methyl group can be oxidized to a carboxylic acid under strong oxidizing conditions.
Common Reagents and Conditions:
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Potassium permanganate or chromium trioxide.
Major Products:
Reduction: 1-(3-Methyl-6-amino-1H-indazol-1-yl)butan-1-one.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: 1-(3-Methyl-6-nitro-1H-indazol-1-yl)butanoic acid.
科学的研究の応用
1-(3-Methyl-6-nitro-1H-indazol-1-yl)butan-1-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a lead compound for designing new therapeutic agents.
Industry: Utilized in the development of novel materials with specific properties.
作用機序
The mechanism of action of 1-(3-Methyl-6-nitro-1H-indazol-1-yl)butan-1-one is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, leading to its observed biological effects. The nitro group may play a crucial role in its activity, possibly through redox reactions or interactions with biological macromolecules.
類似化合物との比較
1-(3-Methyl-1H-indazol-1-yl)butan-1-one: Lacks the nitro group, which may result in different biological activities.
1-(6-Nitro-1H-indazol-1-yl)butan-1-one: Lacks the methyl group, which may affect its chemical reactivity and biological properties.
1-(3-Methyl-6-nitro-1H-indazol-1-yl)ethan-1-one: Has a shorter alkyl chain, which may influence its solubility and interaction with biological targets.
Uniqueness: 1-(3-Methyl-6-nitro-1H-indazol-1-yl)butan-1-one is unique due to the presence of both the methyl and nitro groups, which contribute to its distinct chemical and biological properties
特性
CAS番号 |
62235-20-5 |
|---|---|
分子式 |
C12H13N3O3 |
分子量 |
247.25 g/mol |
IUPAC名 |
1-(3-methyl-6-nitroindazol-1-yl)butan-1-one |
InChI |
InChI=1S/C12H13N3O3/c1-3-4-12(16)14-11-7-9(15(17)18)5-6-10(11)8(2)13-14/h5-7H,3-4H2,1-2H3 |
InChIキー |
FYRKTJGVFJOWGH-UHFFFAOYSA-N |
正規SMILES |
CCCC(=O)N1C2=C(C=CC(=C2)[N+](=O)[O-])C(=N1)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![tert-Butyl (8aS)-7-oxo-octahydropyrrolo[1,2-a]piperazine-2-carboxylate](/img/structure/B11868589.png)
![Methyl 5-oxo-3,5-dihydro-2H-oxazolo[2,3-b]quinazoline-8-carboxylate](/img/structure/B11868590.png)

![Isoindolo[1,2-a]isoquinoline-8-carbonitrile](/img/structure/B11868607.png)




![2-Phenylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B11868627.png)

